Researchers scaling click chemistry often face hazards from volatile azides or slow kinetics from hindered ones. 1-Azidobutane solves this with a 106°C boiling point, reducing vapor explosion risk, while its unhindered primary carbon ensures rapid CuAAC at room temperature. Key advantages: • Safer liquid handling compared to methyl/ethyl azide • Faster cycloaddition kinetics vs. tert-butyl azide • No aromatic UV chromophore-ideal for transparent polymers and hydrogels. Supplied with consistent purity for reliable scale-up.
1-Azidobutane, commonly known as butyl azide, is a primary aliphatic azide widely utilized as a foundational building block in click chemistry, Staudinger ligations, and polymer functionalization. As a clear liquid with a boiling point of approximately 106 °C, it strikes a critical balance between high reactivity and practical handleability. In procurement and scale-up contexts, it is selected when an unhindered, purely aliphatic chain is required without the extreme volatility risks associated with lower homologs, making it a staple reagent for scalable copper-catalyzed azide-alkyne cycloadditions (CuAAC) and advanced material science applications [1].
Substituting 1-azidobutane with other common azides often leads to severe safety, kinetic, or formulation failures. Lower homologs like methyl or ethyl azide are highly volatile and pose extreme vapor-phase explosion hazards, rendering them unsuitable for standard scale-up. Conversely, branched analogs such as tert-butyl azide introduce severe steric hindrance, which drastically slows down cycloaddition kinetics and necessitates higher catalyst loadings. Furthermore, substituting with benzyl azide introduces an aromatic chromophore that alters the UV absorbance and solubility profile of the final product, which is unacceptable in optically clear polymer formulations or fluorescence-sensitive assays [1].
While lower alkyl azides like methyl azide (bp ~20 °C) are highly volatile and pose severe vapor-phase explosion hazards, 1-azidobutane provides a much safer procurement profile. With a boiling point of 106 °C and a higher carbon-to-nitrogen ratio, 1-azidobutane exists as a stable liquid at room temperature, drastically reducing the risk of explosive vapor accumulation during large-scale synthesis [1].
| Evidence Dimension | Boiling Point and Volatility |
| Target Compound Data | 106 °C (Stable liquid at standard conditions) |
| Comparator Or Baseline | Methyl azide (~20 °C, highly volatile gas/liquid) |
| Quantified Difference | 86 °C increase in boiling point; significantly higher carbon-to-nitrogen ratio |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Allows for standard liquid-handling protocols and reduces specialized containment costs compared to highly volatile lower homologs.
In copper-catalyzed azide-alkyne cycloadditions (CuAAC), the steric profile of the azide heavily dictates reaction kinetics. 1-Azidobutane, a primary unhindered azide, exhibits rapid, near-quantitative conversion. In contrast, substitution with a tertiary analog like tert-butyl azide introduces severe steric bulk at the reactive nitrogen, significantly depressing cycloaddition rates and often requiring elevated temperatures or higher catalyst loadings to achieve comparable yields [1].
| Evidence Dimension | Steric impact on cycloaddition efficiency |
| Target Compound Data | Primary aliphatic chain (minimal steric hindrance) |
| Comparator Or Baseline | tert-Butyl azide (tertiary branching, high steric hindrance) |
| Quantified Difference | Substantially faster reaction rates and lower required catalyst loading |
| Conditions | Standard CuAAC conditions (room temperature, Cu(I) catalysis) |
Ensures rapid, high-yield click functionalization without the need for harsh heating or excessive catalyst costs.
For applications requiring high-temperature processing, such as polymer curing or melt extrusion, the thermal stability of the azide moiety is critical. Alkyl azides like 1-azidobutane possess a high activation barrier for nitrogen extrusion (thermolysis). Gas-phase and solution studies indicate activation energies of 38–40 kcal/mol, meaning the compound resists spontaneous decomposition at standard processing temperatures, unlike more sensitive diazo compounds or highly activated azides [1].
| Evidence Dimension | Activation Energy (Ea) for N2 loss |
| Target Compound Data | 38–40 kcal/mol |
| Comparator Or Baseline | Standard diazo compounds or activated acyl azides (< 30 kcal/mol) |
| Quantified Difference | > 10 kcal/mol higher thermal stability threshold |
| Conditions | Thermolysis (solution or gas-phase FVP) |
Provides a robust thermal processing window, preventing premature degradation during high-temperature material formulation.
When functionalizing polymers or synthesizing optical materials, the choice of azide dictates the final material's spectroscopic properties. While benzyl azide is a common click reagent, it introduces an aromatic ring that strongly absorbs in the UV region. 1-Azidobutane is purely aliphatic and lacks a UV chromophore above 250 nm, ensuring that the resulting triazole linkages do not interfere with downstream optical transparency or fluorescence assays [1].
| Evidence Dimension | UV Absorbance (>250 nm) |
| Target Compound Data | Transparent (no aromatic chromophore) |
| Comparator Or Baseline | Benzyl azide (Strong aromatic pi-pi* absorption) |
| Quantified Difference | Complete elimination of aromatic background absorbance > 250 nm |
| Conditions | Standard UV-Vis spectroscopy in solution or polymer film |
Critical for the procurement of precursors used in optically clear coatings, contact lenses, or fluorescence-based biological assays.
Because 1-azidobutane lacks the aromatic chromophore present in benzyl azide, it is the ideal precursor for synthesizing functionalized hydrogels, contact lenses, and clear coatings where UV transparency is required [1].
Due to its favorable boiling point (106 °C) and reduced volatility compared to methyl azide, 1-azidobutane is prioritized in scale-up operations for pharmaceutical intermediates, allowing for safer liquid handling and reduced vapor explosion risks [2].
The unhindered primary nature of 1-azidobutane ensures rapid CuAAC kinetics at room temperature, making it superior to sterically hindered azides (like tert-butyl azide) for the dense functionalization of nanoparticles, silica beads, or microarray surfaces[3].